2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde
Overview
Description
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde is a chemical compound with significant importance in pharmaceutical research. It is a key intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent. The compound’s structure includes a quinoline ring substituted with a cyclopropyl group and a 4-fluorophenyl group, making it a valuable building block in medicinal chemistry .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of pitavastatin , a drug used to lower cholesterol and triglyceride levels in the body .
Mode of Action
As an intermediate in the synthesis of Pitavastatin, it may contribute to the overall mechanism of action of the final drug, which involves inhibiting the enzyme HMG-CoA reductase, a key enzyme in the biosynthesis of cholesterol .
Biochemical Pathways
Pharmacokinetics
It is known that the compound has a high gi absorption and is a substrate for p-gp, a protein that pumps foreign substances out of cells . It is also known to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism .
Result of Action
As an intermediate in the synthesis of Pitavastatin, it may contribute to the overall effects of the final drug, which include lowering cholesterol and triglyceride levels .
Action Environment
It is known that the compound should be handled in a well-ventilated place and stored in a refrigerator .
Preparation Methods
The synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde involves a three-step total mechano-synthesis process. The starting material is 4-bromoquinoline, which undergoes the following steps :
Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl group.
Mechanochemical Minisci C–H Alkylation: This step introduces the 4-fluorophenyl group through a C–H alkylation reaction.
Extrusive Oxidation Heck Coupling: The final step involves the oxidation and coupling to form the aldehyde group at the 3-position of the quinoline ring.
These steps are carried out under eco-friendly reaction conditions, making the process efficient and scalable for industrial production .
Chemical Reactions Analysis
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As an intermediate in the synthesis of pitavastatin, it plays a crucial role in the development of cholesterol-lowering drugs.
Industry: The compound’s scalable synthesis makes it valuable for large-scale production of pharmaceuticals.
Comparison with Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:
2-Cyclopropyl-4-(4-chlorophenyl)quinoline-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2-Cyclopropyl-4-(4-methylphenyl)quinoline-3-carbaldehyde: Similar structure but with a methyl group instead of fluorine.
2-Cyclopropyl-4-(4-nitrophenyl)quinoline-3-carbaldehyde: Similar structure but with a nitro group instead of fluorine.
The uniqueness of this compound lies in its specific substituents, which influence its chemical reactivity and biological activity .
Biological Activity
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (CAS: 1346597-84-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its synthesis and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
It features a quinoline core, which is known for its diverse biological activities, and a cyclopropyl group that may enhance its pharmacological profile.
Synthesis
The synthesis of this compound has been achieved through various methods, including a three-step total mechano-synthesis involving:
- Suzuki–Miyaura Coupling : A reaction that forms carbon-carbon bonds.
- Mechanochemical Minisci C–H Alkylation : A method that introduces alkyl groups into aromatic compounds.
- Oxidative Heck Coupling : A reaction that allows for the formation of alkenes.
This synthetic route emphasizes eco-friendly conditions and high efficiency, making it suitable for large-scale production .
Antibacterial Activity
Research indicates that compounds related to quinoline derivatives exhibit significant antibacterial properties. In particular, this compound has shown promising activity against various bacterial strains. For example, studies reveal that similar compounds have minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive and Gram-negative bacteria, including E. coli and Bacillus mycoides .
Bacterial Strain | MIC (mg/mL) |
---|---|
E. coli | 0.0048 |
Bacillus mycoides | 0.0098 |
C. albicans | 0.039 |
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against strains such as Candida albicans. The observed MIC values suggest moderate to good antifungal properties, which are crucial for developing treatments for fungal infections .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with bacterial cell membranes or inhibit key metabolic pathways, similar to other quinoline derivatives .
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives:
- Study on Antimicrobial Activity : A study published in MDPI reported that related compounds exhibited significant antimicrobial activity with varying MIC values across different strains .
- Synthesis and Biological Evaluation : Research highlighted the synthesis of various derivatives from the quinoline family, demonstrating their broad-spectrum antimicrobial properties and potential for further drug development .
- Anticancer Studies : Investigations into the anticancer effects of quinolines have shown that modifications to the structure can enhance potency against specific cancer types .
Properties
IUPAC Name |
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-11,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHBIRPTCXOGLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433224 | |
Record name | 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121660-37-5 | |
Record name | 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121660-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Quinolinecarboxaldehyde, 2-cyclopropyl-4-(4-fluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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